molecular formula C8H14ClNO2 B12307034 Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B12307034
M. Wt: 191.65 g/mol
InChI Key: XTDAAGREHNSRED-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound featuring a strained [3.1.0] ring system, which combines a cyclopropane ring fused to a five-membered ring. This structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry for modulating drug solubility, bioavailability, and target engagement. The compound is synthesized via multi-step organic reactions, often involving cyclopropanation of precursor alkenes followed by functionalization of the amine and ester groups .

These analogs are used as intermediates in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(9)5(8)4-8;/h5-6H,2-4,9H2,1H3;1H

InChI Key

XTDAAGREHNSRED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1C2)N.Cl

Origin of Product

United States

Preparation Methods

Epoxide Intermediate Synthesis

The synthesis often begins with the formation of a trans-hydroxy ester precursor, which undergoes stereoselective epoxidation. A critical step involves vanadyl acetylacetonate (VO(acac)₂) as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidizing agent, yielding the trans-epoxide isomer with >90% selectivity. Alternative oxidants like meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C provide comparable results but require stringent moisture control.

Halogenation and Fluorination

Fluorination of the epoxide intermediate employs N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) at -96°C, followed by gradual warming to -80°C. This step, conducted in a liquid nitrogen-acetone bath, achieves 86% chemical yield while preserving the bicyclic framework. The use of NFSI over alternatives like Selectfluor® minimizes byproduct formation, as confirmed by HPLC assays.

Table 1: Comparative Fluorination Conditions

Reagent Solvent Temperature Yield (%)
NFSI THF -96°C 86
Selectfluor® MeCN -40°C 72
N-Fluoro-O-benzenedisulfonimide DCM -78°C 81

Lewis Acid-Mediated Cyclopropanation

Intramolecular Epoxide Opening

The protected epoxide undergoes cyclopropanation via intramolecular epoxide opening using triethylaluminum (Et₃Al) and lithium hexamethyldisilazide (LiHMDS) at -60°C. This exothermic reaction proceeds optimally over 1 hour, generating the bicyclo[3.1.0]hexane core with >95% diastereomeric excess (de). Alternative Lewis acids such as Ti(OiPr)₄ or Sc(OTf)₃ reduce selectivity to 80–85%, underscoring Et₃Al’s superiority.

Solvent and Temperature Optimization

Reactions in dimethoxyethane (DME) at -60°C yield higher reproducibility compared to tetrahydrofuran (THF), which may induce premature epoxide ring-opening. Maintaining temperatures below -50°C is critical to prevent racemization, as evidenced by dynamic NMR studies.

Hydrolysis and Hydrochloride Salt Formation

Acidic Hydrolysis Conditions

The amino-nitrile intermediate is hydrolyzed using a 1:3 mixture of acetic acid and 8 M HCl at 75°C for 5 hours, achieving quantitative conversion to the primary amine. Alternatively, 60% H₂SO₄ at 100°C for 2 hours provides comparable yields but risks decomposition of acid-labile functional groups.

Crystallization of the Hydrochloride Salt

Post-hydrolysis, the crude amine is treated with concentrated HCl in water at 65°C, followed by pH adjustment to 1.25 using 50% NaOH. Cooling to 0°C induces crystallization, yielding the hydrochloride salt as an off-white monohydrate with 99.5% purity by HPLC.

Table 2: Hydrochloride Salt Crystallization Parameters

Parameter Optimal Value
Temperature 0°C
pH 1.25
Crystallization Solvent H₂O
Purity 99.5%

Alternative Synthetic Routes

Strecker Reaction Approach

A Strecker reaction employing trimethylsilyl cyanide (TMSCN) and titanium isopropoxide (Ti(OiPr)₄) at -10°C to 0°C generates the amino-nitrile intermediate with 92% diastereoselectivity. Substituting TMSCN with KCN in the presence of acetic acid reduces selectivity to 78%, highlighting the role of silylating agents in stereocontrol.

Reductive Amination Pathways

Though less common, reductive amination of bicyclo[3.1.0]hexane ketones using sodium cyanoborohydride (NaBH₃CN) in methanol achieves moderate yields (65–70%). However, this method struggles with over-reduction byproducts, limiting its industrial applicability.

Analytical and Process Characterization

Spectroscopic Validation

Infrared (IR) spectroscopy confirms the hydrochloride salt via N–H stretching at 3200 cm⁻¹ and carboxylate C=O absorption at 1705 cm⁻¹. ¹H NMR in D₂O resolves the bicyclic protons as a multiplet at δ 1.03–1.90 ppm, while the methyl ester resonates as a singlet at δ 3.36 ppm.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C8_8H14_{14}ClN O2_2
Molecular Weight: 192 Da
CAS Number: 2137729-21-4
Structural Features: The compound features a bicyclo[3.1.0] framework, an amino group, and a carboxylate ester functional group, which contribute to its unique reactivity and biological interactions.

Organic Synthesis

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various reactions, including cycloaddition and functionalization processes.

Medicinal Chemistry

The compound has been investigated for its pharmacological potential, particularly in modulating enzyme activity and receptor signaling pathways. Studies indicate that its amino group can form hydrogen bonds with biological targets, enhancing its affinity for enzymes and receptors .

Potential Therapeutic Applications

  • Enzyme Inhibition: Research has shown that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .
  • Receptor Modulation: Its structural features allow it to interact with various receptors, potentially leading to novel therapeutic strategies in treating conditions like cancer and neurodegenerative diseases .

Case Study 1: Enzyme Inhibition

A study conducted on the interaction of this compound with a specific enzyme showed promising results in terms of inhibition rates, suggesting its potential use as an enzyme inhibitor in therapeutic applications for metabolic disorders.

Case Study 2: Receptor Interaction

Research exploring the binding affinity of this compound to various receptors indicated that it could modulate receptor activity effectively, providing insights into its potential role as a therapeutic agent in neuropharmacology.

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Oxygen or nitrogen substitutions (e.g., 2-oxa or 3-aza) in the bicyclo framework alter electronic properties and solubility. For example, oxygen analogs like Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl show improved aqueous solubility .

Biological Activity: Compounds with [2.1.1] systems (e.g., Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate HCl) are prioritized in kinase inhibitor development due to their balanced rigidity and synthetic accessibility . [3.1.0] derivatives are explored for CNS targets, as their compact structure may enhance blood-brain barrier penetration .

Synthetic Challenges: [3.1.0] systems require specialized cyclopropanation techniques, often leading to lower yields (e.g., 52–71% for purine-functionalized analogs in ) . [2.2.2] systems (e.g., Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) are more synthetically accessible but less strained, limiting their utility in high-affinity applications .

Biological Activity

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS No. 2763583-83-9) is a synthetic compound notable for its unique bicyclic structure and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 2763583-83-9
Molecular Formula C8H14ClNO2
Molecular Weight 191.7 g/mol
Purity ≥95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : Achieved through a Diels-Alder reaction between a suitable diene and dienophile.
  • Amination : Introduction of the amino group under high pressure and temperature using ammonia or amines.
  • Esterification : The carboxylate group is introduced via esterification reactions with alcohols.
  • Hydrochloride Formation : The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The binding to these targets can modulate their activity, potentially influencing various biological pathways .

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, particularly GABA transporters, which are crucial for inhibitory signaling in the central nervous system .
  • Antiviral Properties : Some studies suggest that derivatives of similar bicyclic compounds exhibit antiviral activity against viruses such as HSV-1 and HBV, indicating potential therapeutic applications .
  • Toxicity Assessments : Preliminary studies have shown that the compound does not induce hemolysis in red blood cells at certain concentrations, suggesting a favorable safety profile for further biological evaluations .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • GABA Transporter Inhibition :
    • A study examined conformationally constrained analogs related to this compound, highlighting its potential in inhibiting human GABA transporter 3 (hGAT3). These findings suggest that structural modifications can enhance inhibitory potency .
  • Antiviral Activity Evaluation :
    • Research on prodrugs derived from amino acid modifications demonstrated improved bioavailability and antiviral efficacy compared to parent compounds, suggesting that similar strategies could be applied to methyl 4-aminobicyclo[3.1.0]hexane derivatives for enhanced therapeutic effects .
  • Biophysical Interactions :
    • Investigations into the interactions of related compounds with biological membranes revealed changes in membrane fluidity and organization, which could be critical for understanding their mechanisms of action in cellular contexts .

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